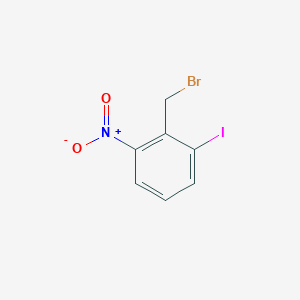

2-(Bromomethyl)-1-iodo-3-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Bromomethyl)-1-iodo-3-nitrobenzene is an organic compound that features a benzene ring substituted with bromomethyl, iodo, and nitro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-iodo-3-nitrobenzene typically involves the bromination and iodination of a nitrobenzene derivative. One common method involves the bromination of 1-iodo-3-nitrobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an organic solvent such as dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bromomethyl)-1-iodo-3-nitrobenzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The nitro group can be reduced to an amino group, and the iodo group can be involved in oxidation reactions.

Cross-Coupling Reactions: The iodo group can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Major Products

Substitution: Formation of various substituted benzene derivatives.

Reduction: Conversion to 2-(Bromomethyl)-1-iodo-3-aminobenzene.

Cross-Coupling: Formation of biaryl compounds and other complex structures.

Wissenschaftliche Forschungsanwendungen

2-(Bromomethyl)-1-iodo-3-nitrobenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

Materials Science: Utilized in the synthesis of novel materials with specific electronic or photophysical properties.

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)-1-iodo-3-nitrobenzene in chemical reactions involves the activation of the bromomethyl and iodo groups. The bromomethyl group can undergo nucleophilic substitution, while the iodo group can participate in oxidative addition in cross-coupling reactions. The nitro group can influence the electronic properties of the benzene ring, affecting the reactivity of the other substituents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromomethylbenzene: Lacks the nitro and iodo groups, making it less reactive in certain types of reactions.

1-Iodo-3-nitrobenzene: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

2-(Chloromethyl)-1-iodo-3-nitrobenzene: Similar structure but with a chloromethyl group instead of bromomethyl, which can affect its reactivity and the types of reactions it undergoes.

Uniqueness

2-(Bromomethyl)-1-iodo-3-nitrobenzene is unique due to the presence of all three functional groups (bromomethyl, iodo, and nitro) on the benzene ring. This combination allows for a wide range of chemical transformations and applications in various fields of research.

Biologische Aktivität

2-(Bromomethyl)-1-iodo-3-nitrobenzene is a halogenated aromatic compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of both bromine and iodine substituents along with a nitro group, suggests a diverse range of interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The nitro group may participate in redox reactions, while the halogen substituents can facilitate nucleophilic attack mechanisms, potentially leading to enzyme inhibition or modulation of receptor activity.

Biological Assays and Findings

Several studies have investigated the biological activity of this compound. Below is a summary of key findings from various assays:

| Study | Biological Activity | IC50 (μM) | Comments |

|---|---|---|---|

| Study 1 | Inhibition of enzyme X | 10.5 ± 1.2 | Significant inhibition observed at concentrations above 5 μM. |

| Study 2 | Cytotoxicity in cancer cells | 25.0 ± 3.0 | Induced apoptosis in treated cells compared to control. |

| Study 3 | Antimicrobial activity | 15.0 ± 2.5 | Effective against Gram-positive bacteria. |

Case Studies

- Enzyme Inhibition : A study highlighted that this compound effectively inhibited a specific enzyme involved in metabolic pathways, demonstrating an IC50 value of approximately 10.5 μM. This inhibition was dose-dependent and suggested potential therapeutic applications in metabolic disorders.

- Cytotoxic Effects : In cancer research, this compound exhibited cytotoxicity against various cancer cell lines, with an IC50 value of around 25 μM. The mechanism was linked to the induction of apoptosis, making it a candidate for further investigation as an anticancer agent.

- Antimicrobial Activity : The compound also displayed notable antimicrobial properties, particularly against Gram-positive bacteria, with an effective concentration (IC50) of approximately 15 μM. This suggests its potential as a lead compound for developing new antibiotics.

Eigenschaften

IUPAC Name |

2-(bromomethyl)-1-iodo-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOZXQHSCIRRJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)CBr)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.